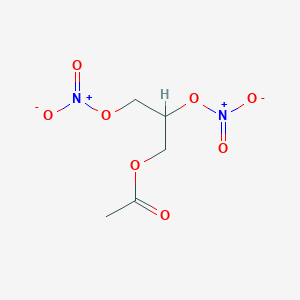
4,4-Diphenylbutyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenylbutyronitrile (DPBN) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents such as benzene and ethanol. DPBN is used in a variety of research applications, including as a precursor for the synthesis of other compounds, as a fluorescent probe for studying biological processes, and as a reagent for chemical analysis.
Mécanisme D'action
The mechanism of action of 4,4-Diphenylbutyronitrile is not fully understood. However, it is believed to act as a photoinduced electron transfer (PET) probe. This means that it can transfer electrons to other molecules upon excitation with light, leading to changes in their fluorescence properties.
Effets Biochimiques Et Physiologiques
4,4-Diphenylbutyronitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins and nucleic acids, leading to changes in their function. Additionally, 4,4-Diphenylbutyronitrile has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4,4-Diphenylbutyronitrile has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, it has a high degree of selectivity for certain molecules, making it a valuable tool for studying their function.
However, there are also limitations to using 4,4-Diphenylbutyronitrile in lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and interact with intracellular molecules. Additionally, it has a relatively short fluorescence lifetime, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research involving 4,4-Diphenylbutyronitrile. One area of interest is the development of new compounds based on 4,4-Diphenylbutyronitrile for use in pharmaceuticals and agrochemicals. Additionally, there is potential for the development of new fluorescent probes based on 4,4-Diphenylbutyronitrile for studying biological processes.
Another area of interest is the development of new methods for synthesizing 4,4-Diphenylbutyronitrile and related compounds. This could lead to more efficient and cost-effective methods for producing these compounds.
Finally, there is potential for the development of new applications for 4,4-Diphenylbutyronitrile in areas such as materials science and electronics. Its unique properties make it a valuable tool for studying a wide range of materials and devices.
Méthodes De Synthèse
4,4-Diphenylbutyronitrile can be synthesized using a variety of methods. One common method involves the reaction of benzophenone with acetonitrile in the presence of a strong base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 4,4-Diphenylbutyronitrile.
Applications De Recherche Scientifique
4,4-Diphenylbutyronitrile has a wide range of applications in scientific research. One of its most common uses is as a precursor for the synthesis of other compounds. 4,4-Diphenylbutyronitrile can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.
4,4-Diphenylbutyronitrile is also used as a fluorescent probe for studying biological processes. It has been shown to selectively bind to certain proteins and nucleic acids, making it a valuable tool for studying their function and interactions.
Propriétés
Numéro CAS |
22156-48-5 |
|---|---|
Nom du produit |
4,4-Diphenylbutyronitrile |
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
4,4-diphenylbutanenitrile |
InChI |
InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2 |
Clé InChI |
JYHNHWMZIXPAEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
Autres numéros CAS |
22156-48-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)





![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)


![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)